N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea
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Overview
Description
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(2-iodophenyl)thiourea is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a carbonyl group, and a thiourea moiety linked to an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(2-iodophenyl)thiourea typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the bromine and methyl groups. The carbonyl group is then added through a reaction with a suitable reagent, such as an acid chloride. Finally, the thiourea moiety is introduced by reacting the intermediate with an isothiocyanate derivative of the iodophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(2-iodophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(2-iodophenyl)thiourea exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(2-iodophenyl)thiourea
- N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(2-fluorophenyl)thiourea
- N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(2-iodophenyl)urea
Uniqueness
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(2-iodophenyl)thiourea is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12BrIN4OS |
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Molecular Weight |
479.14g/mol |
IUPAC Name |
4-bromo-N-[(2-iodophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12BrIN4OS/c1-7-10(14)11(19(2)18-7)12(20)17-13(21)16-9-6-4-3-5-8(9)15/h3-6H,1-2H3,(H2,16,17,20,21) |
InChI Key |
IFVZDHGLGVEVFO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)C(=O)NC(=S)NC2=CC=CC=C2I)C |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC(=S)NC2=CC=CC=C2I)C |
Origin of Product |
United States |
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